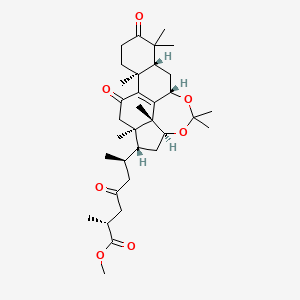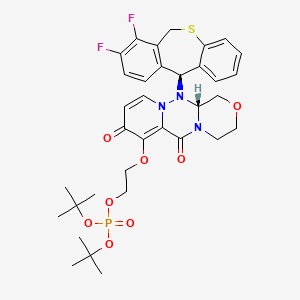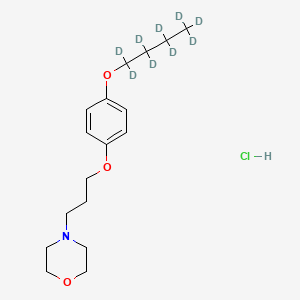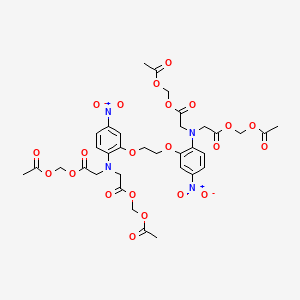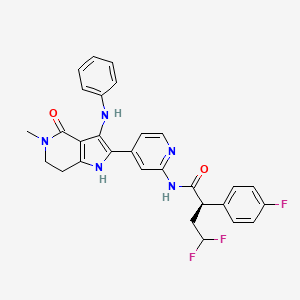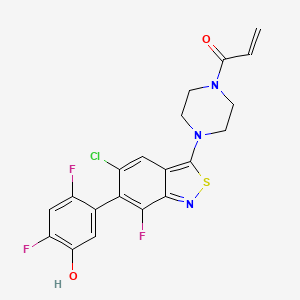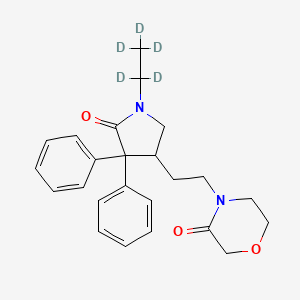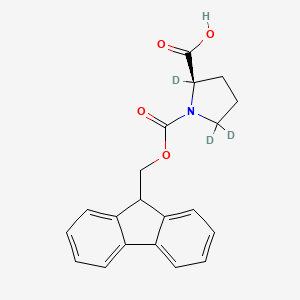
D-Proline-2,5,5-D3-N-fmoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Proline-2,5,5-D3-N-fmoc: is a labelled derivative of D-Proline, where the hydrogen atoms at positions 2, 5, and 5 of the proline ring are replaced with deuterium atoms. The compound is further protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen atom. This modification makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline-2,5,5-D3-N-fmoc typically involves the following steps:
Deuteration of Proline: The starting material, D-Proline, undergoes deuteration to replace the hydrogen atoms at positions 2, 5, and 5 with deuterium atoms. This can be achieved using deuterium gas or deuterated reagents under specific conditions.
Fmoc Protection: The deuterated D-Proline is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: D-Proline-2,5,5-D3-N-fmoc can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected nitrogen atom. Common reagents for these reactions include nucleophiles like amines and thiols.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine or 4-methylpiperidine in DMF.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Bases: Piperidine, 4-methylpiperidine
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products:
Fmoc-Deprotected D-Proline-2,5,5-D3: The major product formed after deprotection is the deprotected D-Proline-2,5,5-D3, which can be further utilized in peptide synthesis and other applications.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: D-Proline-2,5,5-D3-N-fmoc is widely used in solid-phase peptide synthesis (SPPS) as a building block.
Biology:
Protein Structure Studies: The deuterium-labelled D-Proline can be used in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics.
Medicine:
Drug Development: The compound can be used in the development of proline-containing drugs and peptidomimetics.
Industry:
Catalysis: this compound can serve as an asymmetric catalyst in various organic reactions, enhancing the enantioselectivity of the products.
Wirkmechanismus
The mechanism of action of D-Proline-2,5,5-D3-N-fmoc is primarily related to its role as a building block in peptide synthesis and its use in structural studies. The Fmoc group protects the nitrogen atom, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in peptide bond formation. The deuterium atoms provide stability and unique spectral properties for analytical studies .
Vergleich Mit ähnlichen Verbindungen
L-Proline-2,5,5-D3-N-fmoc: Similar to D-Proline-2,5,5-D3-N-fmoc but with the L-configuration. It is used in similar applications but may exhibit different stereochemical properties.
Fmoc-D-Proline: The non-deuterated form of this compound.
Uniqueness: this compound is unique due to its deuterium labelling, which enhances its utility in NMR spectroscopy and other analytical techniques. The deuterium atoms provide distinct spectral signatures, making it valuable for studying protein structures and dynamics.
Eigenschaften
Molekularformel |
C20H19NO4 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(2R)-2,5,5-trideuterio-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1/i11D2,18D |
InChI-Schlüssel |
ZPGDWQNBZYOZTI-LVBRSFGNSA-N |
Isomerische SMILES |
[2H][C@@]1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)([2H])[2H])C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


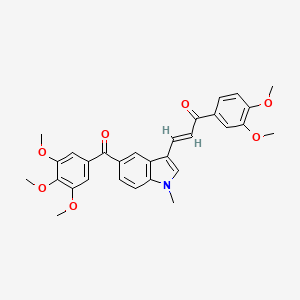
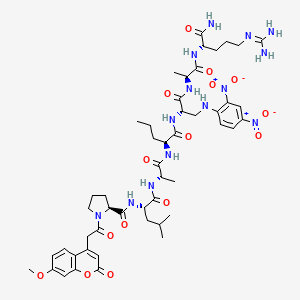
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)

